molecular formula C27H58NO6P B1237945 Edelfosine, (S)- CAS No. 83542-43-2

Edelfosine, (S)-

Cat. No.: B1237945
CAS No.: 83542-43-2
M. Wt: 523.7 g/mol
InChI Key: MHFRGQHAERHWKZ-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edelfosine, (S)-, also known as 2-Methoxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, is a synthetic alkyl-lysophospholipid. It is recognized for its antineoplastic (anti-cancer) properties. Unlike traditional chemotherapeutic agents that target DNA, Edelfosine, (S)-, integrates into the cell membrane, selectively inducing apoptosis in tumor cells while sparing healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Edelfosine, (S)-, involves the reaction of 2-methoxy-3-(octadecyloxy)propyl chloride with 2-(trimethylazaniumyl)ethyl phosphate. The reaction typically occurs under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of Edelfosine, (S)-, follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Edelfosine, (S)-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphates and modified alkyl-lysophospholipids, which can have different biological activities .

Scientific Research Applications

Edelfosine, (S)-, has a wide range of scientific research applications:

Mechanism of Action

Edelfosine, (S)-, exerts its effects by incorporating into the cell membrane and selectively aggregating the cell death receptor Fas in membrane rafts. This aggregation leads to the activation of the Fas signaling pathway, inducing apoptosis. Additionally, Edelfosine, (S)-, interferes with phosphatidylcholine synthesis, further promoting cell death. The compound also modulates gene expression by affecting transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Edelfosine, (S)-, is unique in its ability to selectively induce apoptosis in tumor cells while sparing healthy cells. This selective action is attributed to its specific incorporation into the cell membrane and the subsequent activation of the Fas signaling pathway .

Properties

CAS No.

83542-43-2

Molecular Formula

C27H58NO6P

Molecular Weight

523.7 g/mol

IUPAC Name

[(2S)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m0/s1

InChI Key

MHFRGQHAERHWKZ-MHZLTWQESA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edelfosine, (S)-
Reactant of Route 2
Edelfosine, (S)-
Reactant of Route 3
Reactant of Route 3
Edelfosine, (S)-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Edelfosine, (S)-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Edelfosine, (S)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Edelfosine, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.